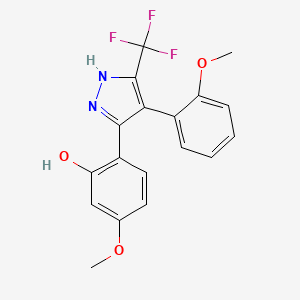
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound that belongs to the class of phenolic pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phenolic hydroxylation: This step can be achieved through the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the pyrazole ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Reduced pyrazole derivatives or de-trifluoromethylated compounds.
Substitution: Substituted phenolic pyrazoles with various functional groups.
Scientific Research Applications
5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Altering membrane properties and affecting cellular signaling pathways.
Inhibiting or activating specific proteins: Leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol: Lacks the methoxy group at the 5-position.
5-methoxy-2-(4-(2-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol: Has a hydroxyl group instead of a methoxy group on the phenyl ring.
5-methoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol: Lacks the trifluoromethyl group.
Uniqueness
The presence of both methoxy and trifluoromethyl groups, along with the pyrazole ring, makes 5-methoxy-2-(4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, potential biological activity, and versatility in chemical reactions.
Properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-10-7-8-11(13(24)9-10)16-15(17(23-22-16)18(19,20)21)12-5-3-4-6-14(12)26-2/h3-9,24H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWUNGHMECANFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
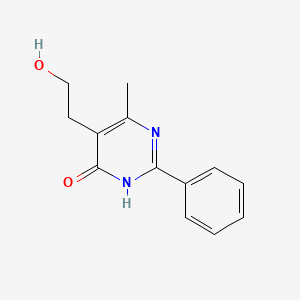
![ethyl 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B6420383.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B6420398.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)
![3-(4-ethylphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)
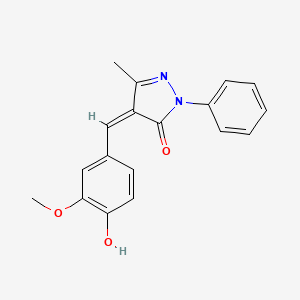
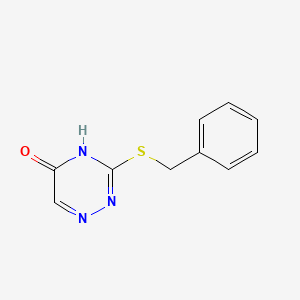
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420426.png)
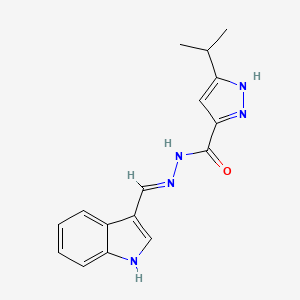
![2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420442.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B6420450.png)
![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)
![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)
